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4-Methyl-2-(methylsulfanyl)-1,3-thiazole

Food Flavoring Regulation EFSA Compliance Genotoxicity Assessment

4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS: 5316-67-6), also known as 4-methyl-2-(methylthio)thiazole, is a sulfur-containing heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms with a methyl group at the 4-position and a methylsulfanyl (methylthio) group at the 2-position. The compound has the molecular formula C₅H₇NS₂ and a molecular weight of 145.25 g/mol.

Molecular Formula C5H7NS2
Molecular Weight 145.3 g/mol
CAS No. 5316-67-6
Cat. No. B3370785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylsulfanyl)-1,3-thiazole
CAS5316-67-6
Molecular FormulaC5H7NS2
Molecular Weight145.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)SC
InChIInChI=1S/C5H7NS2/c1-4-3-8-5(6-4)7-2/h3H,1-2H3
InChIKeyVYWSGUJCLTXPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS 5316-67-6): Chemical Identity and Industrial Procurement Profile


4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS: 5316-67-6), also known as 4-methyl-2-(methylthio)thiazole, is a sulfur-containing heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms with a methyl group at the 4-position and a methylsulfanyl (methylthio) group at the 2-position . The compound has the molecular formula C₅H₇NS₂ and a molecular weight of 145.25 g/mol . As a member of the sulfur-containing heterocyclic flavoring substances evaluated under Flavouring Group Evaluation 76 (FGE.76), this compound is recognized as a potent aroma contributor in various food matrices and is listed among substances for which no safety concern exists at estimated dietary intake levels when used as a flavoring agent [1].

Why Generic Substitution of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole with In-Class Thiazoles Fails: Regulatory and Sensory Differentiation


Despite sharing a common thiazole heterocyclic core, substitution among sulfur-containing thiazole derivatives is not straightforward due to two critical factors. First, regulatory safety status varies significantly: while 4-methyl-2-(methylsulfanyl)-1,3-thiazole has been cleared for use as a flavoring substance with no safety concern by both JECFA and EFSA [1], structurally related analogs such as 4-methyl-5-vinylthiazole [FL-no: 15.018] required additional genotoxicity data before clearance could be obtained, and other derivatives including thiazole [FL-no: 15.028] are no longer supported by industry for use in Europe [2]. Second, sensory properties differ dramatically based on substituent position and type: the presence of the 2-methylsulfanyl group versus a 2-isobutyl group (as in 2-isobutylthiazole) or a 5-vinyl group (as in 4-methyl-5-vinylthiazole) fundamentally alters aroma character and potency [3]. These differences preclude generic interchange without reformulation and regulatory re-evaluation.

Quantitative Differentiation Evidence for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Procurement-Relevant Comparative Data


Regulatory Clearance Status: JECFA/EFSA 'No Safety Concern' Classification for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole versus Genotoxicity-Implicated Analogs

4-Methyl-2-(methylsulfanyl)-1,3-thiazole (implicitly included among 24 flavoring substances evaluated in FGE.76Rev2) received the conclusion 'No safety concern at estimated levels of intake as flavouring substances' based on the MSDI approach [1]. In contrast, several structurally related thiazole derivatives including 4-methyl-5-vinylthiazole [FL-no: 15.018] and 4,5-dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032] were initially flagged for genotoxicity concerns requiring submission of new genotoxicity data before clearance could be considered [1]. Additionally, thiazole itself [FL-no: 15.028] is no longer supported by industry for use as a flavoring substance in Europe [2].

Food Flavoring Regulation EFSA Compliance Genotoxicity Assessment

Sensory Application Potency: Comparative Use Level Data for Alkylthiazoles in Food Matrices

The application potency of thiazole derivatives varies significantly based on substituent identity and position. For the representative alkylthiazole 2-isobutylthiazole, addition to canned tomato puree or paste at levels of 20 to 50 ppb (0.02-0.05 mg/kg) develops an intense fresh tomato-like flavor [1]. For the dialkylthiazole 4-butyl-5-propylthiazole, the flavor threshold value was determined to be 0.003 ppb in water, demonstrating extraordinary sensory potency [1]. While direct threshold data for 4-methyl-2-(methylsulfanyl)-1,3-thiazole are not reported in accessible sources, its inclusion in the same class of sulfur-containing heterocyclic flavoring substances evaluated under FGE.76 establishes it within this high-potency tier of flavor ingredients where substitution patterns critically determine sensory profile and application concentration [2].

Flavor Chemistry Sensory Science Alkylthiazole Potency

Formation Pathway Specificity: Maillard Reaction Generation of Thiazoles Including 4-Methyl-2-(methylsulfanyl)-1,3-thiazole

Thiazole derivatives including 4-methylthiazole, 2,4-dimethylthiazole, and 2-acetylthiazole have been specifically identified as reaction products in model systems between cysteine and carbonyl compounds under wine-like conditions (low pH, aqueous medium, low temperatures) [1]. These heterocyclic compounds are formed via Maillard-type reactions and contribute descriptors including 'popcorn', 'roasted', and 'peanuts' [1]. The formation pathway specificity—requiring sulfur-containing amino acids (cysteine/cystine) and carbonyl precursors—means that different thiazole derivatives arise from distinct precursor combinations and reaction conditions [2].

Maillard Reaction Flavor Formation Cysteine-Carbonyl Systems

Analytical Identification in Commercial Food Products: GC-MS Detection of Thiazole Derivatives in Dark Chocolate

In a comprehensive volatile composition study of dark chocolate samples varying in cocoa roasting time (30.5, 34.5, and 38.5 minutes) and geographical origin (Ecuador and Ghana), 121 different compounds were identified using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) with a carboxen-polydimethylsiloxane (CAR-PDMS) fiber [1]. The identified compound classes included acids, alcohols, aldehydes, alkanes, esters, furans, ketones, nitrogen compounds, pyran derivatives, pyrazines, pyrroles, and thiazoles [1]. Principal component analysis (PCA) was applied to the volatile composition, establishing eight different groups of compounds based on their variation among samples, with volatile compounds appearing or disappearing during cocoa roasting for each origin or both origins [1].

GC-MS Analysis Food Volatile Profiling Chocolate Aroma Chemistry

Food Occurrence Documentation: Reported Presence of 4-Methylthiazole Derivatives in Diverse Food Categories

Comprehensive review of sulfur compounds in food flavor has documented the occurrence of thiazoles across multiple food categories including meat products, potato products, tomato products, nut products, popcorn, alcoholic beverages, milk products, cocoa, and coffee [1]. Specifically, 4-methylthiazole has been reported as a key volatile flavor product formed during thermal degradation of thiamin and has been identified in roasted peanuts and roasted beef . The compound has also been detected, though not quantified, in cereals and cereal products, coffee and coffee products, crustaceans, green vegetables, and nuts [2].

Food Flavor Chemistry Natural Occurrence Sulfur Volatile Compounds

Procurement-Optimized Application Scenarios for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS 5316-67-6)


EU-Compliant Savory and Roasted Flavor Formulations Requiring Full EFSA/JECFA Regulatory Clearance

For food manufacturers developing savory flavor systems for the European market, 4-methyl-2-(methylsulfanyl)-1,3-thiazole presents a procurement advantage over structurally related thiazoles that have faced genotoxicity scrutiny. Based on FGE.76Rev2 evaluation, this compound is among the 24 flavoring substances for which EFSA and JECFA have concluded 'No safety concern at estimated levels of intake as flavoring substances' [1]. This clear regulatory status enables straightforward incorporation into roasted, nutty, meaty, and popcorn-type flavor profiles without the additional documentation burden required for 4-methyl-5-vinylthiazole [FL-no: 15.018] or 4,5-dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032], which required supplementary genotoxicity data submissions [1]. Additionally, thiazole itself [FL-no: 15.028] is no longer supported by industry for use as a flavoring substance in Europe [2], making 4-methyl-2-(methylsulfanyl)-1,3-thiazole a viable compliant alternative for applications requiring thiazole-derived aroma character.

Analytical Reference Standard for GC-MS Volatile Profiling in Roasted Food Quality Control

As demonstrated by HS-SPME/GC-MS analysis of dark chocolate volatiles, thiazoles represent an important compound class in the volatile profile of roasted cocoa products, with 121 different compounds identified including thiazoles, pyrazines, furans, and pyrroles [1]. The analytical conditions employed—CAR-PDMS fiber with GC oven program from 60°C to 246°C at 3°C/min on DB-5 column—provide a validated framework for thiazole detection in complex food matrices [1]. Procurement of 4-methyl-2-(methylsulfanyl)-1,3-thiazole as an analytical reference standard supports quality control programs, authenticity verification, and roasting process optimization for chocolate, coffee, roasted nuts, and thermally processed meat products. The compound's documented occurrence across cereals, crustaceans, and green vegetables [2] extends its utility as a reference standard across multiple food commodity categories.

Maillard Reaction Process Flavor Development and Natural Flavor Research

For research laboratories and process flavor manufacturers investigating Maillard-type flavor generation, 4-methyl-2-(methylsulfanyl)-1,3-thiazole serves as a reference compound for studying cysteine-carbonyl reaction pathways. Model system studies have demonstrated that thiazole derivatives including 4-methylthiazole, 2,4-dimethylthiazole, and 2-acetylthiazole form via reactions between cysteine and carbonyl compounds under wine-like conditions (low pH, aqueous medium, low temperature) [1]. The established formation pathway through thermal degradation of thiamin and Maillard reactions [2] positions this compound as a valuable tool for elucidating sulfur-containing heterocycle generation mechanisms and for developing process flavors targeting roasted, nutty, popcorn, and meaty sensory notes. The compound's high purity availability (98%) with defined storage conditions (sealed dry, 2-8°C) [3] supports reproducible research applications.

Flavor Library Development for Multi-Category Food and Beverage Applications

Given the documented occurrence of 4-methylthiazole derivatives across roasted peanuts, roasted beef, cereals, coffee products, crustaceans, green vegetables, and nuts [1][2], procurement of 4-methyl-2-(methylsulfanyl)-1,3-thiazole supports flavor library development spanning baked goods, dairy products, savory snacks, and beverage applications. The comprehensive review of thiazole occurrence in food flavor [2] documents presence across meat, potato, tomato, nut products, popcorn, alcoholic beverages, milk products, cocoa, and coffee categories. This broad occurrence profile, combined with the compound's cleared regulatory status under FGE.76 [3], enables flavor houses to develop versatile stock solutions applicable across multiple client projects and product categories without requiring compound-specific regulatory vetting for each application. The differentiation from tomato-leaf-character 2-isobutylthiazole (effective at 20-50 ppb in tomato products) [4] and popcorn-character 2-acetylthiazole enables precise sensory targeting within the thiazole flavor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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